Cas no 2227784-43-0 (rac-(1R,3S)-3-(4-methoxy-3,5-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine)

Technical Introduction: rac-(1R,3S)-3-(4-methoxy-3,5-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine is a chiral cyclopropane derivative featuring a substituted aromatic ring and a sterically hindered amine group. Its unique structural motif, combining a rigid cyclopropane core with methoxy and dimethyl substituents on the phenyl ring, confers stability and potential selectivity in synthetic or pharmaceutical applications. The stereochemistry at the 1- and 3-positions may influence its binding affinity or reactivity, making it valuable for asymmetric synthesis or as a building block in bioactive molecule development. The compound’s defined stereocenters and functional groups offer versatility for further derivatization, while its structural rigidity could enhance metabolic stability in drug design contexts.
rac-(1R,3S)-3-(4-methoxy-3,5-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine structure
2227784-43-0 structure
Product Name:rac-(1R,3S)-3-(4-methoxy-3,5-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine
CAS No:2227784-43-0
MF:C14H21NO
MW:219.322643995285
CID:5569514
PubChem ID:165641572
Update Time:2025-05-19

rac-(1R,3S)-3-(4-methoxy-3,5-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1735623
    • rac-(1R,3S)-3-(4-methoxy-3,5-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine
    • 2227784-43-0
    • Inchi: 1S/C14H21NO/c1-8-6-10(7-9(2)12(8)16-5)11-13(15)14(11,3)4/h6-7,11,13H,15H2,1-5H3/t11-,13-/m1/s1
    • InChI Key: LQEFYTNISCOUJX-DGCLKSJQSA-N
    • SMILES: O(C)C1C(C)=CC(=CC=1C)[C@@H]1[C@H](C1(C)C)N

Computed Properties

  • Exact Mass: 219.162314293g/mol
  • Monoisotopic Mass: 219.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 35.2Ų

rac-(1R,3S)-3-(4-methoxy-3,5-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine Pricemore >>

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Additional information on rac-(1R,3S)-3-(4-methoxy-3,5-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine

Professional Introduction to rac-(1R,3S)-3-(4-methoxy-3,5-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 2227784-43-0)

Rac-(1R,3S)-3-(4-methoxy-3,5-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine is a meticulously crafted chiral compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2227784-43-0, represents a fascinating example of how structural complexity can be harnessed to develop novel therapeutic agents. The unique stereochemistry of this molecule, characterized by its cyclopropane ring and substituted aromatic ring system, makes it a promising candidate for further exploration in drug discovery.

The< strong>nomenclature of this compound follows the IUPAC rules for stereochemical designations, ensuring clarity and precision in its description. The prefix "rac-" indicates that the compound is a racemic mixture of (1R,3S) enantiomers, which are non-superimposable mirror images of each other. This racemic nature is particularly important in pharmaceutical applications, where the biological activity of a drug can be profoundly influenced by its stereochemical configuration.

The core structure of rac-(1R,3S)-3-(4-methoxy-3,5-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine consists of a cyclopropane ring substituted at the 3-position with a complex aromatic moiety. The aromatic part is a< strong>4-methoxy-3,5-dimethylphenyl group, which introduces both electronic and steric effects into the molecule. This combination of features makes it an intriguing scaffold for medicinal chemists to explore.

In recent years, there has been growing interest in cyclopropane-containing compounds due to their unique chemical properties and biological activities. Cyclopropane rings are known for their high reactivity and ability to engage in non-bonded interactions with biological targets. The presence of such a ring in rac-(1R,3S)-3-(4-methoxy-3,5-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine suggests that it may exhibit novel interactions with proteins and other biomolecules.

The< strong>stereochemistry of this compound is particularly noteworthy. The (1R,3S) configuration implies that the molecule has two chiral centers at positions 1 and 3. This specific arrangement can lead to distinct pharmacological profiles compared to other stereoisomers. The study of such chiral molecules is crucial for understanding enantioselective drug design and development.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with remarkable accuracy. By leveraging molecular modeling techniques, scientists can simulate how rac-(1R,3S)-3-(4-methoxy-3,5-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine interacts with potential targets such as enzymes and receptors. These simulations have provided valuable insights into the compound's binding affinity and mode of action.

The< strong>aromatic ring system in this molecule also plays a critical role in its potential biological activity. The methoxy and dimethyl substituents on the phenyl ring introduce both hydrophobicity and electronic effects that can modulate the compound's interactions with biological targets. This feature makes it an attractive scaffold for designing molecules with specific pharmacological properties.

In vitro studies have begun to explore the potential therapeutic applications of rac-(1R,3S)-3-(4-methoxy-3,5-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine. Initial results suggest that this compound may exhibit interesting biological activities in various disease models. For instance, its ability to interact with specific enzymes or receptors could make it a valuable tool for developing new treatments for neurological disorders or inflammatory conditions.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The construction of the cyclopropane ring and the installation of the chiral centers at positions 1 and 3 required careful planning and execution. Advanced synthetic methodologies have been employed to achieve these transformations with high enantioselectivity and yield.

The< strong>CAS number 2227784-43-0 serves as a unique identifier for this compound in scientific literature and databases. This standardized nomenclature ensures that researchers around the world can accurately reference and utilize this molecule in their studies.

As research continues to progress, new applications for rac-(1R,3S)-3-(4-methoxy-3,5-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine are likely to emerge. Its unique structural features make it a versatile scaffold for drug discovery efforts aimed at addressing unmet medical needs.

The development of novel therapeutic agents relies heavily on the availability of structurally diverse compounds like rac-(1R,3S)-3-(4-methoxy-3,5-dimethylphenyl)-2,2-dimethylcyclopropan-1-amine. These molecules provide chemists and biologists with opportunities to explore new chemical space and discover innovative treatments for various diseases.

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